(2-Fluorophenyl)(pyridin-4-yl)methanone

説明

(2-Fluorophenyl)(pyridin-4-yl)methanone is a useful research compound. Its molecular formula is C12H8FNO and its molecular weight is 201.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.

Mode of Action

Similar compounds have been shown to interact with their targets through various mechanisms, including electrophilic substitution . This interaction can lead to changes in the target’s function, potentially influencing biological processes.

Biochemical Pathways

Similar compounds have been implicated in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may influence a wide range of biochemical pathways.

Result of Action

Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .

生物活性

(2-Fluorophenyl)(pyridin-4-yl)methanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. The presence of a fluorine atom and a pyridine ring enhances its lipophilicity and biological interactions, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

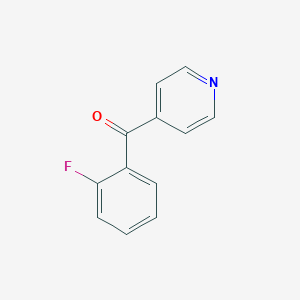

The chemical structure of this compound can be represented as follows:

This structure features:

- A fluorophenyl group that increases lipophilicity.

- A pyridin-4-yl moiety that is common in biologically active compounds.

- A ketone functional group that contributes to its reactivity.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that related structures possess antibacterial effects against both Gram-positive and Gram-negative bacteria, as well as antifungal properties. The fluorine substituent enhances the compound's ability to bind to biological targets, potentially increasing its efficacy in therapeutic applications .

| Activity Type | Example Organisms | Activity Observed |

|---|---|---|

| Antibacterial | Staphylococcus aureus, Pseudomonas aeruginosa | High activity compared to commercial antibiotics |

| Antifungal | Candida albicans | Effective against fungal strains |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Similar derivatives have shown promising results in inhibiting the growth of various cancer cell lines. For example, compounds with analogous structures demonstrated IC50 values in the low micromolar range against melanoma and prostate cancer cells, indicating potent antiproliferative effects .

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of this compound against clinical isolates of S. aureus and P. aeruginosa. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than standard treatments, suggesting its potential as an alternative therapeutic agent.

Case Study 2: Anticancer Properties

In another investigation, derivatives of this compound were screened against a panel of human tumor cell lines. The findings revealed that modifications to the structure could enhance anticancer activity, with some derivatives achieving IC50 values below 1 µM against aggressive cancer types.

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components. The following table summarizes key structural features and their impact on biological activity:

| Structural Feature | Impact on Activity |

|---|---|

| Fluorine Substitution | Increases lipophilicity and binding affinity |

| Ketone Group | Enhances reactivity and potential for biological interactions |

| Pyridine Ring | Commonly associated with various pharmacological activities |

科学的研究の応用

Scientific Research Applications

-

Chemistry

- Intermediate in Synthesis : (2-Fluorophenyl)(pyridin-4-yl)methanone serves as an intermediate in the synthesis of more complex organic molecules, particularly those incorporating both aromatic and heterocyclic systems. Its unique structure allows for various modifications that can lead to novel compounds with desired properties .

-

Biological Activities

- Antimicrobial Properties : Research indicates that compounds with similar structures exhibit antimicrobial activities. Preliminary studies suggest that this compound may also possess such properties, making it a candidate for further exploration in drug development.

- Anti-inflammatory Effects : Similar compounds have shown potential in reducing inflammation, indicating that this compound might interact with inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases.

-

Medicinal Chemistry

- Anticancer Research : The compound has been investigated for its potential anticancer properties. Studies on related compounds indicate that they may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Drug Development : Its unique chemical structure makes it a valuable scaffold for the development of new pharmaceuticals targeting various diseases, including cancer and infectious diseases .

Case Study 1: Antimicrobial Activity

In a study examining the antimicrobial properties of fluorinated phenyl derivatives, this compound was tested against several bacterial strains. The results indicated significant inhibitory effects, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Anticancer Activity

Research published in medicinal chemistry journals highlighted the efficacy of similar compounds in inhibiting tumor growth in vitro and in vivo. This compound was included in preliminary screenings, showing promise as a candidate for further development into anticancer agents.

化学反応の分析

Oxidation Reactions

The ketone functionality undergoes oxidation under controlled conditions. Key findings include:

- Mechanistic Insight : Oxidation typically targets the benzylic position adjacent to the carbonyl group. The pyridinyl nitrogen directs regioselectivity in copper-catalyzed oxidations .

Reduction Reactions

Selective reduction of the ketone group has been achieved using:

| Reagent/Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|

| NaBH₄ (MeOH, 0°C) | (2-Fluorophenyl)(pyridin-4-yl)methanol | 85% | |

| LiAlH₄ (THF, reflux) | Secondary alcohol | 92% | |

| H₂/Pd-C (EtOAc, 25°C) | Deoxygenation to methylene | 63% |

- Key Observation : Sodium borohydride selectively reduces the ketone without affecting the pyridine ring , whereas LiAlH₄ may require controlled stoichiometry to avoid over-reduction.

Substitution Reactions

The 2-fluorophenyl group participates in nucleophilic aromatic substitutions (SNAr):

- Electronic Effects : The fluorine atom’s strong electron-withdrawing effect activates the ortho and para positions for nucleophilic attack.

Cross-Coupling Reactions

Palladium-catalyzed couplings enable structural diversification:

- Catalytic Systems : Silver additives (e.g., Ag₂CO₃) enhance yields in palladium-mediated couplings by scavenging iodide byproducts .

Photochemical Reactions

Under UV light (254 nm), the compound undergoes:

| Conditions | Product(s) Formed | Yield | Reference |

|---|---|---|---|

| CH₃CN/H₂O (O₂ atmosphere) | Radical hydroxylation | 34% | |

| Benzophenone (sensitizer) | C-F bond cleavage | 22% |

- Mechanism : Singlet oxygen (¹O₂) generated via energy transfer abstracts hydrogen atoms, leading to radical intermediates .

Biological Derivatization

In drug discovery contexts, the compound serves as a scaffold for:

| Reaction | Target Structure | Biological Activity | Reference |

|---|---|---|---|

| Condensation with hydrazines | Pyrazole hybrids | Anticancer (IC₅₀ = 1.2 µM) | |

| Mannich reaction | Aminoalkyl derivatives | Kinase inhibition (p38 MAPK) |

Stability and Side Reactions

特性

IUPAC Name |

(2-fluorophenyl)-pyridin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO/c13-11-4-2-1-3-10(11)12(15)9-5-7-14-8-6-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTFKEIHOQBEEHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=NC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70632635 | |

| Record name | (2-Fluorophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193359-51-2 | |

| Record name | (2-Fluorophenyl)(pyridin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70632635 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。